FC(F)(F)OC1=C(NN)C=CC=C1.Cl
. The InChI key for this compound is HKJKYLCWAFIGNL-UHFFFAOYSA-N
.
The compound is synthetically derived, primarily from para-trifluoromethylaniline through a series of chemical reactions involving diazotization and reduction processes. It falls under the category of halogenated organic compounds due to the presence of fluorine atoms in its structure.
The synthesis of 2-(trifluoromethoxy)phenylhydrazine hydrochloride involves several key steps:
The molecular structure of 2-(trifluoromethoxy)phenylhydrazine hydrochloride can be represented as follows:
2-(Trifluoromethoxy)phenylhydrazine hydrochloride participates in various chemical reactions typical of hydrazines:
These reactions are crucial for developing new compounds in pharmaceutical chemistry and materials science.
The mechanism of action for compounds like 2-(trifluoromethoxy)phenylhydrazine hydrochloride primarily revolves around its ability to form reactive intermediates that can interact with biological targets:
The physical and chemical properties of 2-(trifluoromethoxy)phenylhydrazine hydrochloride are as follows:
2-(Trifluoromethoxy)phenylhydrazine hydrochloride has several significant applications:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2